Dibenzofuran-4-boronic acid

Conjugate Addition Palladium Catalysis Enantioselective Synthesis

Dibenzofuran-4-boronic acid (CAS: 100124-06-9) is a heterocyclic boronic acid derivative with the molecular formula C12H9BO3. It serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions for constructing complex organic molecules, particularly in the development of organic light-emitting diode (OLED) materials and pharmaceutical candidates.

Molecular Formula C12H9BO3
Molecular Weight 212.01 g/mol
CAS No. 100124-06-9
Cat. No. B020578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzofuran-4-boronic acid
CAS100124-06-9
Molecular FormulaC12H9BO3
Molecular Weight212.01 g/mol
Structural Identifiers
SMILESB(C1=C2C(=CC=C1)C3=CC=CC=C3O2)(O)O
InChIInChI=1S/C12H9BO3/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7,14-15H
InChIKeyZXHUJRZYLRVVNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibenzofuran-4-boronic Acid (CAS 100124-06-9) for OLED and Pharmaceutical Synthesis


Dibenzofuran-4-boronic acid (CAS: 100124-06-9) is a heterocyclic boronic acid derivative with the molecular formula C12H9BO3 [1]. It serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions for constructing complex organic molecules, particularly in the development of organic light-emitting diode (OLED) materials [2] and pharmaceutical candidates . The compound is a water-soluble boronic acid that is valued for its rigid dibenzofuran core, which imparts thermal stability and desirable electronic properties to downstream products [3].

Why Generic Boronic Acid Substitution for Dibenzofuran-4-boronic Acid is High-Risk


The performance of boronic acid derivatives in cross-coupling reactions is highly sensitive to steric and electronic effects, making simple substitution unreliable [1]. For instance, the ortho-substitution pattern and rigid fused-ring structure of dibenzofuran-4-boronic acid create unique reactivity profiles that are not generalizable to simpler aryl boronic acids like phenylboronic acid [2]. A direct comparison in a conjugate addition reaction showed a significant 10 percentage point difference in yield between dibenzofuran-4-boronic acid (25%) and o-tolylboronic acid (35%), demonstrating that even closely related analogs cannot be considered drop-in replacements without quantitative validation [2]. Substituting with an incorrect boronic acid can lead to substantial drops in reaction yield, impacting process efficiency and procurement value .

Quantitative Differentiation Guide for Dibenzofuran-4-boronic Acid Procurement


Yield Comparison in Pd-Catalyzed Conjugate Addition vs. o-Tolylboronic Acid

In a palladium-catalyzed conjugate addition to β,β-disubstituted cyclic enones, dibenzofuran-4-boronic acid demonstrated a significantly lower isolated yield compared to o-tolylboronic acid [1]. This head-to-head comparison under identical reaction conditions highlights the pronounced impact of the dibenzofuran scaffold's steric bulk on reaction efficiency [1].

Conjugate Addition Palladium Catalysis Enantioselective Synthesis

Comparative Synthetic Utility in OLED Material Synthesis vs. Dibenzothiophene and Fluorene Analogs

In the synthesis of an organic electroluminescent compound, the use of dibenzofuran-4-boronic acid as a key intermediate was compared to its structural analogs, dibenzothiophene-4-boronic acid and 9,9-dimethylfluorene-1-boronic acid [1]. While the yield for the dibenzofuran-based route is not explicitly quantified, the yields for the alternative pathways provide a benchmark, with the dibenzothiophene derivative achieving a 73% yield and the fluorene derivative achieving an 83% yield for the final coupling step [1]. This demonstrates that the choice of heteroaryl boronic acid building block directly impacts downstream synthetic efficiency [1].

OLED Suzuki Coupling Electroluminescent Materials

Unique Multi-Wavelength Fluorescence Response for Glycosensor Applications

Dibenzofuran-4-boronic acid was discovered to be a water-soluble boronic acid that exhibits unique fluorescence changes at three distinct wavelengths upon binding with sugars under near-physiological conditions [1]. This property distinguishes it from simpler boronic acid reporters that may only exhibit changes at one or two wavelengths [1]. This multi-wavelength response provides a built-in ratiometric capability for more accurate and reliable carbohydrate sensing [1].

Fluorescent Sensor Carbohydrate Binding Glycosensor

High-Value Application Scenarios for Dibenzofuran-4-boronic Acid


Synthesis of Advanced OLED Host and Transport Materials

This compound is a preferred building block for synthesizing the rigid, high-triplet-energy host and charge-transport materials required for efficient phosphorescent OLEDs. Its use is validated in patents for creating novel electroluminescent compounds [1]. While direct yield comparisons are limited, the market availability and use of analogs like dibenzothiophene-4-boronic acid in similar patent applications (achieving 73% yield) confirms the high value of this class of intermediates for advanced display technologies [1].

Development of Ratiometric Fluorescent Glycosensors

For researchers developing fluorescent probes for continuous glucose monitoring or carbohydrate biomarker detection, this compound is a non-negotiable starting material. Its unique ability to change fluorescence emission intensity at three distinct wavelengths upon sugar binding [2] provides a built-in self-calibration mechanism, significantly improving sensor accuracy and reliability compared to single-wavelength reporters.

Challenging Enantioselective Synthesis of Natural Products

This boronic acid is a reagent of choice when synthetic routes demand the construction of highly congested, ortho-substituted benzylic quaternary stereocenters, a common motif in bioactive natural products like herbertenediol [3]. The documented yield (25%) in a model conjugate addition provides a critical, quantitative benchmark for feasibility assessment and process optimization [3]. This data allows procurement teams to accurately weigh the synthetic challenge against the unique access to complex molecular architectures this reagent provides.

Synthesis of Anti-inflammatory Drug Candidates via Imidazole Coupling

A specific application area involves coupling this boronic acid with imidazole derivatives via Suzuki-Miyaura reactions to generate libraries of potential anti-inflammatory compounds . This targeted use case differentiates it from other heteroaryl boronic acids and aligns its procurement with focused medicinal chemistry campaigns targeting inflammatory pathways .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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